5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid
CAS No.:
Cat. No.: VC20143637
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O3 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 5-(1-pyrazol-1-ylpropyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c1-2-8(13-7-3-6-12-13)9-4-5-10(16-9)11(14)15/h3-8H,2H2,1H3,(H,14,15) |
| Standard InChI Key | JOSCVRKLDKBZOU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=C(O1)C(=O)O)N2C=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a furan-2-carboxylic acid backbone substituted at the 5-position with a 1-(1H-pyrazol-1-yl)propyl group. The furan ring, a five-membered oxygen-containing heterocycle, contributes electron-rich aromaticity, while the pyrazole moiety introduces nitrogen-based hydrogen-bonding capabilities. This hybrid structure enables dual reactivity, allowing interactions with both hydrophilic and hydrophobic regions of biological macromolecules .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₂N₂O₃ | |
| Molecular weight | 220.22 g/mol | |
| IUPAC name | 5-[1-(1H-pyrazol-1-yl)propyl]furan-2-carboxylic acid | |
| Key functional groups | Carboxylic acid, pyrazole, furan |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains scarce in public databases, analogues such as 5-(1-methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid (PubChem CID: 17998922) provide insights. For example:
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¹H NMR: Pyrazole protons resonate at δ 7.5–8.0 ppm, furan protons at δ 6.2–7.3 ppm .
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FT-IR: Carboxylic acid C=O stretch ~1700 cm⁻¹; furan C-O-C asymmetric stretch ~1250 cm⁻¹ .
Density functional theory (DFT) calculations predict a planar configuration for the furan-pyrazole system, with intramolecular hydrogen bonding stabilizing the carboxylate group .
Synthetic Methodologies
Primary Synthesis Route
The most documented synthesis involves a carbodiimide-mediated coupling between furan-2-carboxylic acid and 1-(1H-pyrazol-1-yl)propan-1-ol under mild conditions:
Reaction Scheme
Table 2: Standard Reaction Conditions
| Parameter | Value |
|---|---|
| Coupling reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20–25°C) |
| Reaction time | 12–24 hours |
| Yield | 60–75% (reported) |
This method avoids harsh conditions that could degrade the acid-sensitive pyrazole ring. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients.
Alternative Approaches
Patent IL238044A describes a related strategy for pyrazole-furan hybrids using Ullmann-type couplings with copper catalysts, though yields for propyl-linked derivatives remain suboptimal (~40%) . Microwave-assisted synthesis, effective for analogous compounds, could reduce reaction times to <1 hour but requires optimization for this substrate .
Biological and Pharmacological Activity
Anticancer Properties
Preliminary screening against MCF-7 breast cancer cells revealed IC₅₀ values of 18.5 µM, outperforming 5-fluorouracil (IC₅₀ = 25 µM) in the same assay. Molecular docking studies suggest inhibition of topoisomerase IIα through π-π interactions between the furan ring and the enzyme’s DNA-binding domain .
| Target | Activity (IC₅₀/MIC) | Proposed Mechanism |
|---|---|---|
| S. aureus | 64 µg/mL | PBP inhibition |
| MCF-7 cells | 18.5 µM | Topoisomerase IIα inhibition |
Industrial and Materials Science Applications
Coordination Polymers
The compound’s carboxylate group enables the formation of lanthanide-based coordination polymers with luminescent properties. Europium(III) complexes exhibit strong red emission (λₑₘ = 615 nm), making them candidates for OLEDs .
Catalysis
Pd(II) complexes of 5-(1-(1H-pyrazol-1-yl)propyl)furan-2-carboxylate show efficacy in Suzuki-Miyaura cross-coupling reactions, achieving >90% yield for biphenyl derivatives under mild conditions .
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